Product packaging for Pemetrexed Diethyl Ester(Cat. No.:CAS No. 146943-43-3)

Pemetrexed Diethyl Ester

Cat. No.: B041877
CAS No.: 146943-43-3
M. Wt: 483.5 g/mol
InChI Key: DEJAOZLLEHXUBF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemetrexed Diethyl Ester is a strategically important prodrug of the multitargeted antifolate agent, Pemetrexed. Its primary research value lies in its enhanced cell membrane permeability compared to the parent drug, a characteristic conferred by the diester modification. This property makes it a crucial tool for studying intracellular drug delivery and metabolism. Upon cellular uptake, it is hydrolyzed to the active form, Pemetrexed, which potently inhibits key folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). This multifaceted mechanism disrupts the synthesis of thymidine and purine nucleotides, ultimately leading to the inhibition of DNA replication and cell proliferation. Researchers utilize this compound to investigate novel chemotherapeutic strategies, overcome transport-related resistance mechanisms, and explore the pharmacokinetics and metabolic pathways of antifolate drugs in preclinical models of various cancers, particularly non-small cell lung cancer and malignant pleural mesothelioma. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N5O6 B041877 Pemetrexed Diethyl Ester CAS No. 146943-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJAOZLLEHXUBF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Multitargeted Antifolate Drug Development

Pemetrexed (B1662193) is a cornerstone of multitargeted antifolate therapy, a strategic approach in oncology that aims to inhibit multiple enzymes essential for the synthesis of nucleotides, thereby disrupting DNA and RNA replication in cancer cells. sci-hub.seaacrjournals.org This class of drugs, including pemetrexed, primarily targets thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). sci-hub.secancernetwork.com The ability of pemetrexed to act on several fronts contributes to its efficacy against a range of solid tumors, including malignant pleural mesothelioma and non-small cell lung cancer. aacrjournals.orgtandfonline.com The development of such multitargeted agents represents a significant advancement over earlier antifolates that had a more limited spectrum of activity. aacrjournals.org Pemetrexed's journey from a promising compound to a clinically vital medication underscores the success of this targeted therapeutic strategy. sci-hub.setandfonline.com

Pivotal Role As a Key Synthetic Intermediate in Pemetrexed Synthesis

Pemetrexed (B1662193) diethyl ester is a protected intermediate, meaning it is a precursor molecule that is later chemically modified to produce the final active drug. mybiosource.comusbio.nettargetmol.comusbio.nettargetmol.com The synthesis of pemetrexed often involves a multi-step process, with pemetrexed diethyl ester being a critical component in the synthetic pathway. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Table 1: Key Properties of this compound

Property Value
CAS Number 146943-43-3 usbio.netsynthinkchemicals.com
Molecular Formula C24H29N5O6 usbio.netsynthinkchemicals.com
Molecular Weight 483.52 usbio.netsynthinkchemicals.com
IUPAC Name (S)-diethyl 2-(4-(2-(2-amino-4-oxo-4, 7-dihydro-1H-pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate veeprho.com
Synonym N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester synthinkchemicals.com

Significance in Impurity Profiling and Quality Control of Pemetrexed Drug Substance

The manufacturing process of any pharmaceutical drug substance can result in the formation of impurities. Regulatory bodies worldwide mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product. Pemetrexed (B1662193) diethyl ester is recognized as a potential process-related impurity in the production of pemetrexed. molnar-institute.comresearchgate.net

Therefore, its detection and quantification are critical aspects of the quality control of pemetrexed drug substance and the formulated drug product. cbg-meb.nlgeneesmiddeleninformatiebank.nlcbg-meb.nlgeneesmiddeleninformatiebank.nl Validated analytical methods, such as high-performance liquid chromatography (HPLC), are employed to separate and quantify pemetrexed diethyl ester and other related substances. researchgate.netrjptonline.org These methods are essential for ensuring that the levels of this and other impurities remain within the strict limits set by pharmacopoeial guidelines. synthinkchemicals.com The development of stability-indicating methods is also crucial to monitor the potential for pemetrexed to degrade back to its diethyl ester form or for residual intermediate to be present in the final product. molnar-institute.comresearchgate.net

Interdisciplinary Research Landscape Surrounding Pemetrexed Diethyl Ester

Established Reaction Pathways for Pemetrexed Diethyl Ester Formation

The formation of this compound is primarily achieved through the creation of an amide bond between a carboxylic acid precursor and the amino group of L-glutamic acid diethyl ester. This process, a type of condensation reaction, is a well-documented and convergent approach in the synthesis of pemetrexed. nih.gov

Condensation Reactions: Coupling of Key Precursors with L-Glutamate Diethyl Ester

The core of the synthetic strategy involves the coupling of two key building blocks: a complex benzoic acid derivative and diethyl L-glutamate. This reaction forms the characteristic amide linkage of the pemetrexed molecule.

The principal carboxylic acid component used in the synthesis is 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. sigmaaldrich.comactylis.combldpharm.comchemicalbook.com This molecule contains the pyrrolo[2,3-d]pyrimidine core structure essential for the biological activity of pemetrexed. In the synthesis, this benzoic acid derivative is activated to facilitate the subsequent coupling with the amino group of diethyl L-glutamate. nih.gov The activation is a critical step to ensure a high yield and purity of the resulting this compound. nih.govgoogle.com

Activating Agents and Solvent Systems in Peptide Bond Formation

Application of 2-Chloro-4,6-dimethoxytriazine (CDMT) and N-Methylmorpholine (NMM)

A widely employed and effective method for activating the carboxylic acid is the use of 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of a base, typically N-methylmorpholine (NMM). nih.govgoogle.com CDMT reacts with the carboxylic acid to form a highly reactive triazine-activated ester. nih.gov This active ester then readily reacts with the amino group of diethyl L-glutamate to form the desired amide bond. nih.gov NMM acts as a non-nucleophilic base to neutralize the hydrochloric acid generated during the formation of the active ester and to free the amine from its hydrochloride salt. nih.govgoogle.com This combination of CDMT and NMM has proven to be a robust and efficient system for this specific peptide coupling. nih.govacs.org

Optimization of Dimethylformamide (DMF) as Solvent and its Alternatives

N,N-Dimethylformamide (DMF) is a common solvent for the synthesis of this compound due to its ability to dissolve the reactants and facilitate the reaction. nih.govgoogle.comgoogle.com However, the use of DMF can sometimes lead to the formation of N,N-dimethylformamide-related impurities. nih.gov Consequently, process optimization often involves exploring alternative solvents or mixed solvent systems. google.comgoogle.com For instance, mixtures of DMF and dichloromethane (B109758) have been utilized. google.com The choice of solvent can also influence the reaction temperature, reaction time, and the ease of product purification. google.comgoogleapis.com Purification strategies often involve precipitation of the product from the reaction mixture by adding an anti-solvent. google.com

Data on Synthetic Reagents and Solvents

Compound Name Role in Synthesis Common Form Key Considerations
4-[2-(2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic AcidCarboxylic acid precursorSolidPurity is critical for the final product quality. nih.gov
Diethyl L-GlutamateAmine precursorHydrochloride salt or free baseThe hydrochloride salt requires a base for reaction. google.comquickcompany.in The free base can reduce certain impurities. quickcompany.in
2-Chloro-4,6-dimethoxytriazine (CDMT)Activating agentSolidForms a highly reactive ester with the carboxylic acid. nih.gov
N-Methylmorpholine (NMM)BaseLiquidNeutralizes HCl and liberates the free amine. nih.govgoogle.com
N,N-Dimethylformamide (DMF)SolventLiquidGood solubility for reactants, but can lead to specific impurities. nih.govgoogle.com

Purification and Isolation Techniques for Crude this compound

Following the coupling reaction to form crude this compound, a multi-step purification process is typically employed to remove unreacted starting materials, coupling agents, and side-products. This process often involves liquid-liquid extraction followed by precipitation.

A common initial purification step involves washing the organic reaction mixture, often a solution in a solvent like dichloromethane, with an aqueous basic solution. googleapis.comgoogleapis.com This procedure is designed to remove acidic impurities and water-soluble by-products from the organic phase where the desired ester resides. google.com The pH of the basic aqueous solution is typically controlled to be within a range of 7 to 10, with a preferred range of greater than 7 and less than or equal to 8. googleapis.com

After the aqueous washes, the phases are separated, and the organic layer containing the this compound is concentrated. googleapis.comgoogleapis.com This concentration step, usually performed under reduced pressure, removes the extraction solvent and prepares the crude product for the subsequent precipitation and isolation phase. google.com

Precipitation or crystallization from a suitable solvent system is a critical step to isolate this compound in a solid, purified form. The choice of solvent significantly influences the purity and crystalline form of the final product. googleapis.comgoogle.com A variety of polar organic solvents have been effectively utilized for this purpose.

A process described involves concentrating the organic phase post-washing and then adding a polar organic solvent to induce precipitation. googleapis.comjustia.com Suitable solvents include C1-C4 alcohols, with ethanol (B145695) being particularly preferred, as well as aliphatic ketones like acetone (B3395972) and methyl ethyl ketone. googleapis.comgoogle.com The precipitation is often carried out at elevated temperatures, for instance between 30 to 60°C (preferably around 45°C), to ensure the formation of a crystalline solid with high purity, often exceeding 99.0%. googleapis.com The volume of the polar solvent used is also a key parameter, with a ratio of 5 to 15 volumes of solvent per part by weight of the ester being effective. googleapis.com

Further refinement of the final product can be achieved by crystallization from specific solvent mixtures, which can yield purities greater than 99.5%. googleapis.comgoogle.com

Table 1: Effect of Different Polar Organic Solvents on this compound Purification

Solvent System Conditions Yield Purity Source(s)
Ethanol Precipitation at ~45°C after concentration of the organic phase. - >99.0% googleapis.com
Methyl Ethyl Ketone / Ethanol (9/2 v/v) Dissolution at reflux, cooling to 0°C for 2 hours, filtration, and washing with methyl ethyl ketone. 94.5% - google.com
Water / Acetone Added to the reaction mixture to complete precipitation, followed by cooling to 0°C. 83.8% >98% google.com
Isopropanol / Water Direct precipitation from the reaction mixture. - >98% googleapis.comgoogle.com
2-Methyl Tetrahydrofuran / Ethanol Crystallization of crude product. - >99.5% googleapis.comgoogle.com

Advanced Approaches for High-Purity this compound Production

Conventional synthesis routes can result in this compound of relatively low purity (around 90%), with significant levels of by-products that are difficult to remove. google.com One successful strategy to circumvent this involves modifying the reaction conditions, such as lowering the temperature to between 0-15°C, which can significantly reduce the formation of certain impurities. google.com

A more advanced approach involves changing the solvent system of the coupling reaction itself. By replacing toxic aprotic solvents like N,N-dimethylformamide (DMF) with a hydro-alcoholic mixture, such as isopropanol/water or ethanol/water, the this compound can precipitate directly from the reaction mixture with a purity of over 98%. googleapis.comgoogleapis.com This method not only minimizes by-product formation but also eliminates the need for an extensive extractive work-up, thereby improving process efficiency and environmental friendliness. googleapis.com

A widely reported procedure for the purification of this compound involves its isolation as a p-toluenesulfonate salt. google.comquickcompany.insemanticscholar.org This is typically achieved by adding p-toluenesulfonic acid to the crude ester solution in a solvent like ethanol. google.comsemanticscholar.org While this method can yield a salt with high HPLC purity (e.g., >99.5%), it carries a significant risk. google.com The p-toluenesulfonic acid can react with the alcohol solvents used in the process to form p-toluenesulfonic acid esters. google.com These ester by-products are classified as potential genotoxic alkylating agents, and their presence in the final drug substance is strictly controlled. google.com

To mitigate this risk, modern synthetic processes are designed to avoid the formation of the p-toluenesulfonate salt altogether. googleapis.comgoogle.com By isolating the this compound as a free base through direct precipitation from polar organic solvents (as detailed in section 2.1.3.2), the use of p-toluenesulfonic acid is eliminated, thereby preventing the formation of these genotoxic impurities. googleapis.comgoogle.com

The formation of a peptide bond between 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and L-glutamic acid diethyl ester is a critical step that requires a coupling agent to activate the carboxylic acid. nih.gov The choice of this agent is crucial for achieving high selectivity and minimizing side reactions.

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), used in conjunction with a base like N-methylmorpholine (NMM), is a commonly employed and effective coupling agent. quickcompany.innih.govacs.org However, other reagents have also been investigated to optimize the process. A selection of potential coupling agents includes:

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide google.comgoogleapis.com

DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholine chloride google.comgoogleapis.com

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, which has been used in the synthesis of related peptide structures to suppress racemization. researchgate.net

Crystallization and Polymorphism Studies of this compound

The isolation of intermediates in a solid form through crystallization is a critical step in multi-step synthesis, offering significant advantages in purification and handling. For this compound, controlling its solid-state properties, such as crystallinity and polymorphism, is essential for ensuring the purity of the final active pharmaceutical ingredient. The crude this compound obtained from synthesis can have a predominantly amorphous form, with the degree of crystallinity varying between batches. google.comgoogleapis.com Further purification through crystallization can yield the ester with a purity greater than 99.5%. google.comgoogleapis.com

Identification and Characterization of Crystalline Forms

The identification and characterization of different solid forms, including polymorphs and amorphous states, are fundamental to pharmaceutical development. science24.com A specific crystalline form of this compound has been identified and characterized using various analytical techniques to define its unique physical properties. googleapis.com

This crystalline form is characterized by its Powder X-ray Diffraction (PXRD) pattern and Fourier-Transform Infrared (FT-IR) spectrum. googleapis.com The PXRD pattern displays a series of characteristic peaks at specific 2-theta (2θ) angles, which act as a fingerprint for this crystalline structure. googleapis.com

Interactive Table 1: PXRD Characteristic Peaks for Crystalline this compound googleapis.com Click on the headers to sort the data.

Peak Number Diffraction Angle (2θ ± 0.1°)
1 3.48
2 4.32
3 6.32
4 6.88
5 7.83
6 8.51
7 9.25
8 10.36
9 11.55
10 13.86
11 14.89
12 16.64
13 17.50
14 18.55
15 19.76
16 21.30
17 21.75

Data sourced from patent literature detailing the characterization of a specific crystalline form of this compound. googleapis.com

Further characterization is provided by FT-IR spectroscopy, which identifies the vibrational modes of the molecule's functional groups. The crystalline this compound exhibits a distinct FT-IR profile with principal peaks at: 3456, 3440, 3321, 3193, 2981, 2931, 2910, 2875, 2807, 2763, 1731, 1673, 1634, 1609, 1582, 1530, 1505, 1480, 1445, 1374, 1355, 1318, 1202, 1187, 1167, 1158, 1104, 1023, 833.6, 783.4, 762.2, 725.5, and 679.2 cm⁻¹. googleapis.com

Impact of Crystallinity on Purity and Downstream Processing Efficiency

However, to achieve higher purity levels, a dedicated crystallization step is often employed. The crystallization of this compound can yield a product with a purity greater than 99.0%. googleapis.com This high purity is crucial as it minimizes the carry-over of impurities into the final stages of synthesis. google.com The use of a highly pure, crystalline intermediate simplifies downstream processing by potentially eliminating the need for further purification steps of subsequent intermediates. google.comgoogle.com For instance, a high-purity diester allows for its direct conversion to the desired pemetrexed salt without needing to isolate the pemetrexed in its free acid form. googleapis.com A variety of solvent systems can be utilized for this purification step.

Interactive Table 2: Solvent Systems for the Crystallization of this compound google.comgoogleapis.com

Solvent System
Acetonitrile
Ethyl acetate (B1210297) / Ethanol
2-Methyltetrahydrofuran / Ethanol
Methyl ethyl ketone / Ethanol

This table lists solvent mixtures reported for the purification of crude this compound to achieve a purity of >99.5%. google.comgoogleapis.com

Process Analytical Technologies (PAT) in this compound Synthesis Monitoring

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comnews-medical.net The primary goal of PAT is to ensure that the final product consistently meets predefined Critical Quality Attributes (CQAs) by monitoring the Critical Process Parameters (CPPs) that affect them. mt.comagcbio.com

In the context of this compound synthesis, PAT serves as a vital tool for real-time monitoring and control of the crystallization process. mt.comamericanpharmaceuticalreview.com The CQAs for the this compound intermediate would include its purity, polymorphic form, and particle size distribution. The CPPs influencing these attributes during crystallization include temperature, rate of cooling, solvent/anti-solvent ratio, and agitation speed.

The implementation of PAT involves integrating inline or online analytical instruments into the manufacturing process to gather data in real-time. mt.com For monitoring the crystallization of this compound, several PAT tools could be employed:

Spectroscopic Techniques (FTIR, Raman, NIR): These methods can be used in-situ via probes to monitor the concentration of the solute (this compound) in the solution, determine the point of supersaturation, and track the progress of crystallization. They can also potentially differentiate between different polymorphic forms as they crystallize. americanpharmaceuticalreview.com

Focused Beam Reflectance Measurement (FBRM): This tool is ideal for real-time monitoring of particle size and count during the crystallization process. By tracking changes in the chord length distribution of the crystals, FBRM provides insight into nucleation and crystal growth, allowing for precise control over the final particle size distribution. americanpharmaceuticalreview.com

By applying these technologies, manufacturers can gain a deeper understanding of the crystallization process, leading to improved process robustness and consistency. americanpharmaceuticalreview.com Real-time monitoring allows for immediate adjustments to process parameters, ensuring that the this compound produced meets the required specifications for purity and crystallinity in every batch, thereby enhancing downstream processing efficiency and the quality of the final drug substance. news-medical.netnih.gov

Q & A

Q. What are the key synthetic pathways for producing pemetrexed diethyl ester, and how can researchers ensure reproducibility?

this compound is synthesized via the Hantzsch pyrrole reaction, starting with 2,6-diaminopyrimidin-4(3H)-one and α-bromoaldehyde derivatives. Sodium acetate is used as a catalyst, followed by conjugation with diethyl glutamate and saponification to yield pemetrexed disodium . To ensure reproducibility, researchers should:

  • Document reaction conditions (temperature, solvent, stoichiometry) meticulously.
  • Use high-purity intermediates and validate their identity via NMR and mass spectrometry.
  • Include step-by-step protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental reporting .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to confirm the presence of ester groups and pyrrole moieties.
  • Mass Spectrometry (MS): Verify molecular weight (e.g., C19_{19}H21_{21}N5_5O7_7, MW 431.41 for this compound derivatives) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) using reverse-phase columns and UV detection.
  • Elemental analysis may supplement these methods for novel compounds .

Q. What is the role of this compound as an intermediate in pemetrexed production?

this compound serves as a critical precursor in the synthesis of pemetrexed disodium, a chemotherapeutic agent. The diethyl ester form improves solubility during synthesis, enabling efficient conjugation with glutamate derivatives. Subsequent saponification removes the ester groups, yielding the active drug . Researchers must monitor reaction intermediates for byproducts (e.g., pemetrexed Impurity 13, CAS 193281-05-9) using HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies between preclinical efficacy and clinical outcomes of pemetrexed-based therapies?

Discrepancies often arise from differences in pharmacokinetics, patient subpopulations, or tumor histology. Methodological approaches include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Compare drug exposure levels in vitro (e.g., IC50_{50} values) with clinical plasma concentrations .
  • Subgroup Analysis: Stratify clinical trial data by histology (e.g., non-squamous NSCLC vs. mesothelioma) or performance status (PS0-1 vs. PS2) to identify confounding factors .
  • Mechanistic Studies: Use gene expression profiling to correlate drug response with folate receptor or transporter activity .

Q. What strategies optimize the stability and solubility of this compound in experimental formulations?

Stability and solubility challenges arise from the ester’s hydrolytic sensitivity and lipophilicity. Strategies include:

  • Lyophilization: Prepare lyophilized powders under inert conditions to prevent ester hydrolysis.
  • Co-Solvent Systems: Use ethanol or PEG-400 to enhance solubility while maintaining pH 6–7 to minimize degradation .
  • Real-Time Stability Testing: Monitor degradation products (e.g., free pemetrexed) via accelerated stability studies (40°C/75% RH) .

Q. How can researchers design mixed-methods studies to evaluate this compound’s antitumor mechanisms?

A mixed-methods approach combines quantitative assays (e.g., DHFR inhibition IC50_{50}) with qualitative genomic or proteomic analyses:

  • Quantitative: Conduct dose-response experiments in cancer cell lines using reference standards (e.g., methotrexate) .
  • Qualitative: Perform RNA-seq to identify pathways modulated by this compound, such as folate metabolism or apoptosis.
  • Integration: Use convergence analysis to triangulate findings, ensuring hypotheses are grounded in both mechanistic and clinical data .

Q. What analytical methods are recommended for profiling this compound impurities in batch synthesis?

Impurity profiling requires multi-modal chromatography and structural elucidation:

  • HPLC-DAD/UV: Quantify known impurities (e.g., pemetrexed Impurity 13) using validated methods with reference standards .
  • LC-MS/MS: Identify unknown degradation products by fragmentation patterns.
  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to predict stability-related impurities .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.